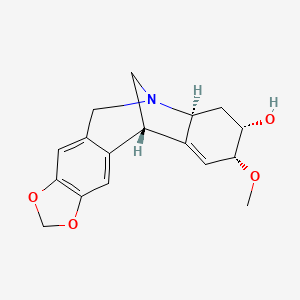

Coccinine

Description

Structure

2D Structure

Properties

CAS No. |

485-57-4 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |

InChI |

InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |

InChI Key |

MKYLOMHWHWEFCT-ZQDZILKHSA-N |

Isomeric SMILES |

CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |

Canonical SMILES |

COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Pathway of Coccinelline: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinelline, a tricyclic alkaloid, is a key defensive compound found in the seven-spot ladybird, Coccinella septempunctata. Its potent biological activity and unique chemical architecture have garnered significant interest from researchers in fields ranging from chemical ecology to drug development. This technical guide provides an in-depth exploration of the current understanding of the coccinelline alkaloid biosynthesis pathway. While the complete enzymatic cascade remains an active area of research, this document synthesizes the available experimental evidence to present a putative pathway, detailing the key precursors, proposed intermediates, and enzymatic transformations.

Core Biosynthetic Framework: A Fatty Acid Synthase-Derived Pathway

Contrary to initial hypotheses suggesting a polyketide origin, compelling evidence from isotopic labeling studies points towards a fatty acid synthase (FAS) pathway as the core of coccinelline biosynthesis.[1] Experiments using 14C-labeled acetate have demonstrated its incorporation into the coccinelline backbone, a hallmark of fatty acid synthesis.[1] Furthermore, studies have shown that stearic acid, an 18-carbon saturated fatty acid, is a more efficient precursor than palmitic or myristic acid, strongly suggesting it as a key starting material.[2] The biosynthesis is localized within the fat body of the ladybird, the primary site of lipid metabolism.[1]

Proposed Biosynthesis Pathway of Coccinelline

The following diagram illustrates the proposed biosynthetic pathway from primary metabolites to coccinelline.

Figure 1: Proposed biosynthetic pathway of coccinelline.

Step 1: Fatty Acid Synthesis

The pathway initiates with the de novo synthesis of stearic acid (C18:0) in the fat body. This process is catalyzed by a Type I Fatty Acid Synthase (FAS), utilizing acetyl-CoA as a starter unit and malonyl-CoA as the extender unit in an iterative cycle of condensation, reduction, dehydration, and further reduction.

Step 2: Tailoring of the Fatty Acid Backbone

Following its synthesis, the stearic acid backbone is believed to undergo a series of modifications by tailoring enzymes to introduce the necessary functionalities for cyclization. This likely involves:

-

Desaturation: Introduction of one or more double bonds into the saturated fatty acid chain by desaturase enzymes. The exact positions of these double bonds are yet to be determined.

-

Hydroxylation: Addition of hydroxyl groups at specific positions by hydroxylase enzymes, likely cytochrome P450 monooxygenases.

Step 3: Incorporation of Nitrogen

A crucial step in the biosynthesis of coccinelline is the incorporation of a nitrogen atom. Isotopic labeling studies have identified glutamine as the preferred nitrogen donor.[1] A transaminase enzyme is proposed to catalyze the transfer of an amino group to a keto-intermediate derived from the modified fatty acid, replacing a carbonyl group with an amine.

Step 4: Cyclization Cascade

The linear amino-fatty acid intermediate is then proposed to undergo a series of intramolecular cyclization reactions to form the characteristic tricyclic core of coccinelline. The precise mechanism and the order of ring closures are not yet elucidated but likely involve spontaneous or enzyme-catalyzed Schiff base formation and subsequent intramolecular additions.

Step 5: Formation of Precoccinelline

The cyclization cascade is thought to yield precoccinelline, the immediate tertiary amine precursor to coccinelline.

Step 6: N-Oxidation

The final step in the biosynthesis is the oxidation of the tertiary nitrogen atom of precoccinelline to form the N-oxide, coccinelline. This reaction is likely catalyzed by an N-oxygenase.

Quantitative Data

While specific enzyme kinetic data for the coccinelline biosynthetic pathway are not available, studies have provided quantitative data on alkaloid levels in ladybirds, which are influenced by various factors.

| Parameter | Species | Condition | Alkaloid Concentration (µg/mg wet mass) | Reference |

| Adaline | Adalia bipunctata | Fed high-quality aphid diet (Acyrthosiphon pisum) | Higher reaccumulation rate after reflex bleeding | Oudendijk & Sloggett, 2022 |

| Adaline | Adalia bipunctata | Fed low-quality aphid diet (Aphis fabae) | Lower reaccumulation rate after reflex bleeding | Oudendijk & Sloggett, 2022 |

| Precoccinelline | Coccinella septempunctata | Restricted aphid diet | Lower levels synthesized | Blount et al., 2012 |

| Coccinelline | Coccinella septempunctata | Restricted aphid diet | Levels not significantly affected | Blount et al., 2012 |

Table 1: Quantitative data on ladybird alkaloid levels under different dietary conditions.

Experimental Protocols

Protocol 1: In Vitro Biosynthesis using Radioactive Tracers

This protocol is adapted from the methodology used to demonstrate the fatty acid origin of coccinelline.[1]

Objective: To study the incorporation of radiolabeled precursors into coccinelline in vitro.

Materials:

-

Adult Coccinella septempunctata

-

Grace's insect medium

-

[1-14C]acetate or [2-14C]acetate

-

Glutamine

-

Streptomycin and penicillin

-

Tris-HCl buffer

-

Dichloromethane

-

Silica gel for chromatography

Workflow:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Coccinelline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinelline is a fascinating and biologically active alkaloid found in the hemolymph of ladybird beetles, most notably the seven-spot ladybird (Coccinella septempunctata). It serves as a potent defensive chemical, protecting the beetles from predators. This N-oxide alkaloid belongs to the family of perhydroazaphenalenes and has garnered significant interest in the scientific community due to its unique structure and pharmacological activity as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the physical and chemical properties of coccinelline, detailed experimental protocols, and visualizations of its biological interactions and synthetic pathways.

Physical and Chemical Properties

Coccinelline is a tricyclic alkaloid with a complex stereochemistry. Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO | [1] |

| Molecular Weight | 209.32782 g/mol | [1] |

| CAS Number | 34290-97-6 | [1][2] |

| Physical State | Not explicitly stated in the provided search results, but likely a solid at room temperature, as is common for alkaloids of similar molecular weight. | |

| Melting Point | Not explicitly stated in the provided search results. | |

| Boiling Point | Not explicitly stated in the provided search results. | |

| Solubility | As an alkaloid N-oxide, coccinelline is expected to have higher polarity and water solubility compared to its free base precursor, precoccinelline. It is likely soluble in polar organic solvents such as methanol, ethanol, and chloroform. However, specific quantitative solubility data is not available in the provided search results. |

Spectral Data

The structural elucidation of coccinelline has been achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of coccinelline have been completely assigned. The chemical shifts are influenced by the stereochemistry of the ring junctions and the presence of the N-oxide functional group.

¹H NMR (Proton NMR): The proton NMR spectrum of coccinelline displays a complex pattern of signals corresponding to the 23 protons in the molecule. Key signals include those for the methyl group and the protons on the three fused piperidine rings.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows 13 distinct signals, corresponding to each carbon atom in the coccinelline molecule. The chemical shifts provide valuable information about the carbon skeleton and the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

While specific peak values for coccinelline were not found in the search results, the IR spectrum of an N-oxide of a saturated heterocyclic amine like coccinelline would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aliphatic rings and the methyl group, typically in the range of 2850-3000 cm⁻¹. A prominent feature would be the N-O stretching vibration, which for tertiary amine oxides usually appears in the region of 950-970 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of coccinelline. The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 209). The fragmentation pattern would provide structural information by showing the loss of characteristic fragments.

Experimental Protocols

Isolation and Purification of Coccinelline from Coccinella septempunctata

While a detailed, step-by-step protocol for the isolation and purification of coccinelline from Coccinella septempunctata is not fully detailed in the provided search results, a general procedure can be outlined based on common alkaloid extraction techniques. This process typically involves extraction from the ladybird beetles followed by purification using chromatographic methods.

1. Extraction:

-

Adult ladybird beetles (Coccinella septempunctata) are collected.

-

The beetles are typically submerged in a suitable organic solvent, such as methanol or a chloroform/methanol mixture, to extract the alkaloids.

-

Alternatively, the hemolymph, which contains a high concentration of coccinelline, can be collected by inducing reflex bleeding.

-

The crude extract is then filtered and concentrated under reduced pressure.

2. Purification:

-

The concentrated crude extract is subjected to purification, commonly by flash column chromatography over silica gel.[3][4][5][6][7]

-

A solvent gradient is typically employed, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing coccinelline.

-

Fractions containing pure coccinelline are combined and the solvent is evaporated to yield the purified alkaloid.

Total Synthesis of Coccinelline

The total synthesis of coccinelline has been accomplished and serves as a confirmation of its structure. One reported synthesis starts from 2,6-lutidine and involves a multi-step process.[8] Another approach describes an 11-step linear synthesis.[9] A stereodivergent total synthesis has also been developed, featuring a highly diastereoselective intramolecular aza-[3+3] annulation strategy.[2]

Biological Activity and Signaling Pathways

Mechanism of Action: Non-competitive Inhibition of Nicotinic Acetylcholine Receptors

Coccinelline functions as a defensive alkaloid by acting as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[8] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

Non-competitive inhibition means that coccinelline does not bind to the same site as the endogenous agonist, acetylcholine (ACh). Instead, it is thought to bind to an allosteric site on the receptor, which is a different location from the ACh binding site. This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when ACh is bound. This blockage of ion flow disrupts normal nerve signaling, leading to the toxic effects observed in predators.

Biosynthesis of Coccinelline

The biosynthesis of coccinelline in ladybird beetles proceeds through a fatty acid pathway, rather than a polyketide pathway.[10][11] In vitro experiments have shown that acetate units are incorporated into the coccinelline backbone, and glutamine serves as the preferred source of the nitrogen atom.[10][11] The biosynthesis is believed to take place in the fat body of the insect.[10][11] While the general pathway is known, the specific enzymes and intermediates involved in the intricate cyclization and oxidation steps to form the perhydroazaphenalene skeleton of coccinelline are not yet fully elucidated.

Conclusion

Coccinelline is a structurally complex and biologically significant alkaloid with a unique mode of action. Its role as a defensive agent in ladybird beetles, mediated through the non-competitive inhibition of nicotinic acetylcholine receptors, makes it a compound of interest for further research in neuropharmacology and insecticide development. While much is known about its structure and synthesis, further investigation into its precise physical properties, a detailed and optimized isolation protocol, and the specific enzymatic machinery of its biosynthesis will provide a more complete understanding of this remarkable natural product. The information compiled in this guide serves as a valuable resource for researchers and professionals dedicated to the exploration and application of novel bioactive compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Coccinelline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. columbia.edu [columbia.edu]

- 5. Column chromatography - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rnlkwc.ac.in [rnlkwc.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

- 10. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First report of fatty acid-derived alkaloids produced by species of the ladybird genus Scymnus (Coccinellidae: Coleoptera) [comptes-rendus.academie-sciences.fr]

Defensive Alkaloids of Coccinellidae: A Technical Guide to Coccinelline and Adaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Coccinelline and Adaline, two prominent defensive alkaloids produced by ladybugs (family Coccinellidae). This document details their biosynthesis, chemical properties, and biological activities, with a focus on quantitative data and experimental methodologies. The information presented is intended to serve as a valuable resource for researchers in chemical ecology, natural product chemistry, and pharmacology.

Introduction to Coccinellid Chemical Defenses

Ladybugs are well-known for their conspicuous aposematic coloration, which signals their unpalatability to potential predators.[1] This chemical defense is largely attributed to a diverse array of alkaloids present in their hemolymph.[2] When threatened, ladybugs can exude droplets of this toxic hemolymph from their leg joints in a process known as reflex bleeding.[3] Among the more than 50 alkaloids identified from coccinellids, Coccinelline and Adaline are two of the most extensively studied. These compounds are not sequestered from their diet but are synthesized de novo by the beetles.[4]

Chemical Structures

Coccinelline is a tricyclic alkaloid characterized by a perhydroazaphenalene skeleton. It exists as an N-oxide, which is the active defensive compound. Its precursor, precoccinelline, is the corresponding tertiary amine.

Adaline is a homotropane alkaloid with a bicyclic structure. It is a piperidine derivative and is also biosynthesized by the ladybug.

Biosynthesis of Coccinelline and Adaline

In vitro studies utilizing radiolabeled precursors have demonstrated that both Coccinelline and Adaline are biosynthesized via a fatty acid pathway, rather than a polyketide pathway.[3][5] This biosynthesis occurs within the fat body of the ladybugs.[5] Glutamine has been identified as the primary source of the nitrogen atom in these alkaloids.[5]

Biosynthetic Pathway of Coccinelline

The biosynthesis of Coccinelline starts from acetate, which is converted to stearic acid, a C18 saturated fatty acid. Through a series of yet to be fully elucidated enzymatic steps, the fatty acid backbone is cyclized and modified to form the characteristic perhydroazaphenalene ring system of precoccinelline. The final step is the oxidation of the tertiary amine of precoccinelline to the N-oxide, Coccinelline.

Biosynthetic Pathway of Adaline

The biosynthesis of Adaline also originates from acetate. However, in this case, the key fatty acid precursor is myristic acid, a C14 saturated fatty acid.[6] The carbon skeleton of myristic acid is incorporated into the homotropane ring structure of Adaline through a complex series of reactions that are still under investigation.

Caption: General workflow of Coccinelline and Adaline biosynthesis.

Quantitative Data

The concentration and activity of these defensive alkaloids can vary between species and even individuals. Below is a summary of available quantitative data.

| Alkaloid | Ladybug Species | Concentration (% of body weight) | Pharmacological Activity (IC50) | Predator Deterrence |

| Adaline | Adalia bipunctata | 0.79%[7] | 0.10 µM (rat α3β4 nAChR)[8] | Effective against various invertebrate predators.[7] |

| Adalia decempunctata | 0.69%[7] | 1.28 µM (locust neuron nAChR)[8] | ||

| Coccinelline | Coccinella septempunctata | Varies significantly among individuals[1] | Potent inhibitor of nicotinic acetylcholine receptors.[4] | Effective deterrent against ants at 0.5% concentration.[9] |

Biological and Pharmacological Activity

The defensive properties of Coccinelline and Adaline are primarily attributed to their toxicity and bitter taste, which deter predators.[9] Recent research has revealed that these alkaloids act as antagonists of nicotinic acetylcholine receptors (nAChRs).[4][7]

Adaline has been shown to be a potent antagonist of various nAChRs, with a particularly strong effect on insect and specific mammalian subtypes.[7] It acts as an open-channel blocker of these receptors.[7] This activity not only explains its defensive function against predatory insects but also opens avenues for its potential as a lead compound in the development of novel insecticides or pharmaceuticals targeting nAChRs.

Coccinelline is also a potent inhibitor of nAChRs, acting via a non-competitive mechanism.[4] Its N-oxide form is crucial for its defensive efficacy.

Experimental Protocols

Extraction and Quantification of Alkaloids using GC-MS

This protocol is adapted from methods used for the analysis of ladybug alkaloids.

Caption: Workflow for alkaloid extraction and GC-MS analysis.

Methodology:

-

Sample Collection: Collect reflex bleeding fluid by gently pinching the ladybug's leg joint, or use whole-body extracts from individual beetles.

-

Extraction: Homogenize the sample in methanol. For purification, perform an acid-base extraction. Acidify the methanol extract with 1M HCl, remove the methanol under reduced pressure, and wash the aqueous residue with diethyl ether to remove lipids. Basify the aqueous layer with 2M NaOH and extract the alkaloids with diethyl ether or dichloromethane.

-

Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen or by rotary evaporation.

-

GC-MS Analysis:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for alkaloid analysis (e.g., DB-5ms).

-

Injector: Splitless injection at 250°C.

-

Oven Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 550.

-

-

Quantification: Use an internal standard (e.g., a synthetic alkaloid not present in the sample) for accurate quantification. Create a calibration curve with known concentrations of purified Coccinelline or Adaline.

In Vitro Biosynthesis Studies

This protocol is a generalized procedure based on published in vitro studies with coccinellid fat bodies.[3][5]

Caption: Workflow for in vitro biosynthesis studies.

Methodology:

-

Dissection: Dissect adult ladybugs in a cold insect saline solution to isolate the fat body tissues.

-

Incubation: Place the fat body tissue in a suitable insect cell culture medium. Add a radiolabeled precursor, such as [1-¹⁴C]acetate or [¹⁴C]glutamine, to the medium. Incubate the tissues for a defined period (e.g., 4-24 hours) at a controlled temperature (e.g., 25°C).

-

Alkaloid Extraction: After incubation, separate the fat body tissue from the medium. Extract the alkaloids from both the tissue and the medium using the acid-base extraction protocol described above.

-

Analysis:

-

Radioactivity Measurement: Quantify the incorporation of the radiolabel into the alkaloid fraction using a liquid scintillation counter.

-

Identification of Labeled Alkaloids: Analyze the alkaloid extract by GC-MS to identify the specific alkaloids that have incorporated the radiolabel.

-

-

Pathway Elucidation: By using different labeled precursors and analyzing the resulting labeled alkaloids, the biosynthetic pathway can be mapped out.

Future Directions and Applications

The study of Coccinelline and Adaline continues to be a fertile area of research. A complete elucidation of their biosynthetic pathways at the enzymatic and genetic levels is a key future goal. Understanding the regulation of alkaloid production in response to environmental cues and predation pressure is another important avenue of investigation.

From a drug development perspective, the potent and selective activity of these alkaloids on nAChRs makes them attractive lead compounds. Further structure-activity relationship studies could lead to the design of novel insecticides with improved target specificity and reduced environmental impact. Additionally, their interaction with mammalian nAChR subtypes warrants further investigation for potential therapeutic applications in neurological disorders.

Conclusion

Coccinelline and Adaline are fascinating examples of the sophisticated chemical defenses that have evolved in insects. This technical guide has provided a comprehensive overview of their chemistry, biosynthesis, and biological activity, along with detailed experimental protocols to facilitate further research. Continued investigation into these and other coccinellid alkaloids holds significant promise for advancing our understanding of chemical ecology and for the development of new bioactive molecules for a variety of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. zin.ru [zin.ru]

- 4. Precoccinelline - Wikipedia [en.wikipedia.org]

- 5. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors : Rothamsted Research [repository.rothamsted.ac.uk]

- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

The Biological Role of Coccinelline in Predator Defense: A Technical Guide

An in-depth technical guide or whitepaper on the core biological role of coccinelline in predator defense.

Abstract

The Coccinellidae family, commonly known as ladybugs or ladybirds, represents a diverse group of beetles recognized for their significant ecological roles and distinct aposematic coloration. A key factor in their evolutionary success is a sophisticated chemical defense system, primarily mediated by the alkaloid coccinelline.[1] This technical guide provides an in-depth examination of the biological functions of coccinelline as a defense mechanism. We will explore its chemical properties, biosynthetic origins, and pharmacological mode of action as a potent neurotoxin. Furthermore, this document details standardized experimental protocols for the collection, quantification, and analysis of coccinelline, and presents available quantitative data on its concentration and distribution. The content is intended for researchers in chemical ecology, entomology, and drug development, offering a comprehensive resource on this important natural product.

Introduction to Coccinellid Chemical Defense

Ladybugs are protected from predators such as birds and ants by a potent chemical defense system.[2][3] This defense is advertised by their conspicuous aposematic (warning) coloration—often red or orange with black spots—which predators learn to associate with a negative experience.[4] The primary chemical agents in this defense are a family of unique polycyclic alkaloids. In many species, such as the seven-spot ladybug (Coccinella septempunctata), the principal defensive compound is coccinelline, an amine oxide alkaloid.[3] When threatened, ladybugs engage in a behavior known as "reflex bleeding" or autohemorrhaging, secreting droplets of their hemolymph ("blood") from their leg joints.[2][5] This fluid is rich in coccinelline and other alkaloids, presenting a bitter taste and toxic effects to would-be predators.[3][5]

Chemistry and Pharmacology of Coccinelline

Coccinelline is the N-oxide of its tertiary amine precursor, precoccinelline.[6] These alkaloids are characterized by a tricyclic azaphenalene skeleton. While distributed throughout the beetle's body, coccinelline is most concentrated in the hemolymph released during reflex bleeding.

Mechanism of Action at the Neuromuscular Junction

The toxicity of coccinelline and its precursor stems from their activity as antagonists of nicotinic acetylcholine receptors (nAChRs).[6] These ligand-gated ion channels are critical for synaptic transmission in the insect central nervous system. Research has shown that coccinellid alkaloids act as non-competitive inhibitors of nAChRs.[6] Instead of binding to the acetylcholine recognition site, they bind to an allosteric site on the receptor protein.[6] This binding event prevents the channel from opening, even when acetylcholine is present, thus blocking nerve impulses and leading to paralysis and death in susceptible predators.

Biosynthesis of Coccinelline

Coccinelline is produced de novo by the ladybugs themselves and is not derived from their typical diet of aphids.[6] The biosynthesis is thought to originate from a polyketide or fatty acid pathway, with acetate serving as a primary building block.[7] In vitro studies using radiolabeled precursors have demonstrated that the fat body is the primary site of this synthesis.[7] These experiments also suggest that glutamine is the preferred source for the nitrogen atom incorporated into the alkaloid structure.[7]

Quantitative Analysis of Coccinelline Defense

Table 1: Quantitative Data on Coccinelline in Coccinella septempunctata

| Parameter | Finding | Methodological Approach | Reference |

|---|---|---|---|

| Distribution | Found throughout the body but is most concentrated in the reflex blood (hemolymph). | Collection of reflex blood and whole-body extracts followed by alkaloid quantification. | |

| Individual Variation | Significant variation exists among individual beetles in the volume of reflex blood produced. | Mechanical stimulation to induce reflex bleeding and measurement of droplet volume/weight. | |

| Concentration Variation | The concentration of coccinelline within the reflex blood varies significantly between individuals. | Gas Chromatography (GC) analysis of reflex blood samples from a large set of beetles. |

| Physiological Cost | Repeated reflex bleeding can weaken the immune system and delay reproduction, indicating a significant physiological cost. | Experimental induction of reflex bleeding and subsequent measurement of immune markers and reproductive output. |[3] |

Experimental Protocols

Protocol for Collection and Quantification of Coccinelline

This protocol describes a standard method for inducing reflex bleeding in ladybugs and quantifying the coccinelline content using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Induction of Reflex Bleeding: Gently grasp a single ladybug (e.g., C. septempunctata) with soft forceps by its pronotum. The mechanical stress will induce reflex bleeding, causing droplets of hemolymph to appear at the femoro-tibial joints.

-

Sample Collection: Use a calibrated glass microcapillary tube to collect the secreted droplets directly from the leg joints. Record the total volume collected.

-

Sample Preparation:

-

Dispense the collected hemolymph into a 1.5 mL microcentrifuge tube containing 100 µL of a suitable organic solvent (e.g., chloroform or ethyl acetate) and a known concentration of an internal standard (e.g., nicotine or a synthetic alkaloid).

-

Vortex the sample for 60 seconds to extract the alkaloids into the organic phase.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any cellular debris.

-

Carefully transfer the organic supernatant to a new vial for analysis.

-

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][4]

-

Injection: Inject 1 µL of the sample extract in splitless mode.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Oven Program: Initial temperature of 70°C for 1 min, then ramp at 15°C/min to 320°C, hold for 4 min.[7]

-

MS Parameters: Operate in electron ionization (EI) mode. Scan over a mass range of m/z 50-400.[1]

-

-

Quantification: Identify the coccinelline peak based on its retention time and mass spectrum. Calculate the concentration by comparing the peak area of coccinelline to that of the internal standard.

Protocol for In Vitro Biosynthesis Assay

This protocol outlines an experimental approach to study the biosynthesis of coccinelline using radiolabeled precursors in ladybug fat body tissue.[7]

Methodology:

-

Tissue Dissection: Anesthetize adult ladybugs (e.g., C. 7-punctata) by cooling. Under a dissecting microscope, carefully dissect the insects in a physiological saline solution to isolate the fat body tissue, removing it from other organs.[7]

-

Incubation Medium: Prepare an incubation medium (e.g., Grace's insect medium) supplemented with a nitrogen source (e.g., 50 mM glutamine) and the radiolabeled precursor, such as [1-14C]acetate or [2-14C]acetate.[7]

-

Tissue Incubation: Pool the dissected fat body tissues and place them in the prepared incubation medium. Incubate for a set period (e.g., 18 hours) under controlled conditions, ensuring adequate oxygenation.[7]

-

Alkaloid Extraction: After incubation, homogenize the tissue and medium. Perform a solvent extraction (as described in Protocol 5.1) to isolate the alkaloid fraction.

-

Analysis:

-

Separate the components of the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Identify the coccinelline fraction.

-

Measure the radioactivity of the coccinelline fraction using a scintillation counter.

-

-

Interpretation: The incorporation of the 14C label into the final coccinelline product confirms its de novo synthesis from the provided precursor and allows for the calculation of specific activity and incorporation rates.[7]

Conclusion and Future Directions

Coccinelline is a cornerstone of the chemical defense strategy that has enabled the ecological success of the Coccinellidae family. Its function as a non-competitive antagonist of nAChRs provides a potent defense against a wide range of predators. The ability of ladybugs to synthesize this complex molecule de novo underscores a significant metabolic investment in survival.

Future research should focus on several key areas:

-

Complete Biosynthetic Pathway Elucidation: While the general origins are known, the specific enzymatic steps and genetic underpinnings of the coccinelline pathway remain to be fully characterized.

-

Quantitative Toxicity Studies: Rigorous bioassays to determine the LD50 and ED50 values of pure coccinelline against various invertebrate and vertebrate predators are needed to fully quantify its defensive capabilities.

-

Pharmacological Exploration: The unique mode of action of coccinelline at an allosteric site on nAChRs makes it and its derivatives interesting candidates for the development of novel bio-insecticides with potentially new target site specificities.

References

- 1. researchgate.net [researchgate.net]

- 2. eje.cz [eje.cz]

- 3. Physiological costs of chemical defence: repeated reflex bleeding weakens the immune system and postpones reproduction in a ladybird beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reflex bleeding - Entomologists' glossary - Amateur Entomologists' Society (AES) [amentsoc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Coccinelline Precursors and Biosynthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccinelline and its precursor, precoccinelline, are defensive alkaloids produced by ladybugs of the Coccinella genus. These polycyclic alkaloids play a crucial role in protecting the insects from predators. While the total synthesis of coccinelline has been achieved, its biosynthetic pathway is not fully elucidated. This technical guide synthesizes the current understanding of coccinelline precursors and biosynthetic intermediates, focusing on a proposed fatty acid-derived pathway. This document provides a theoretical framework for the biosynthesis, outlines general experimental protocols for its investigation, and presents the limited quantitative data available. It is important to note that the detailed enzymatic steps and quantitative metrics of this pathway are still largely speculative and require further research.

Proposed Biosynthetic Pathway of Coccinelline

Contrary to earlier hypotheses of a polyketide origin, recent studies suggest that coccinelline biosynthesis proceeds through a fatty acid pathway.[1] The primary building block is acetate, which is used to synthesize fatty acids. Stearic acid (C18:0) has been identified as a more efficiently incorporated precursor for coccinelline compared to palmitic (C16:0) or myristic (C14:0) acid.[2] The nitrogen atom in the coccinelline structure is proposed to be derived from glutamine.[1] The entire biosynthetic process is believed to occur in the fat body of the ladybug.[1]

The proposed pathway can be summarized as follows:

-

Fatty Acid Synthesis: Acetyl-CoA is converted to stearic acid through the action of fatty acid synthase (FAS) and associated elongases.

-

Fatty Acid Modification: Stearic acid undergoes a series of enzymatic modifications, including desaturation, oxidation, and cyclization, to form the characteristic tricyclic perhydro-9b-azaphenalene core of precoccinelline. The specific enzymes involved in these steps are currently unknown but are hypothesized to include desaturases, oxidases, and possibly aminotransferases for the incorporation of the nitrogen atom from glutamine.

-

Formation of Precoccinelline: The modified fatty acid chain cyclizes to form precoccinelline.

-

Oxidation to Coccinelline: Precoccinelline is then oxidized to form the final product, coccinelline (the N-oxide of precoccinelline).

Below is a diagram illustrating the proposed biosynthetic pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Coccinelline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinelline is a tricyclic alkaloid found in the hemolymph of ladybirds, most notably the seven-spot ladybird (Coccinella septempunctata). It serves as a defensive chemical against predators. This document provides detailed methods for the extraction and purification of coccinelline, intended for research, and potential drug development applications. The protocols outlined below are based on established methods for alkaloid extraction from insects and can be adapted and optimized for specific laboratory conditions.

Data Presentation

A summary of quantitative data related to coccinelline is presented below. Please note that specific yields and purity can vary depending on the source of the ladybirds, their diet, and the specific extraction and purification conditions used.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₂₃NO | General Chemical Databases |

| Molecular Weight | 209.33 g/mol | General Chemical Databases |

| Typical Source | Hemolymph of Coccinella septempunctata | [1][2] |

| Biosynthetic Precursor | Stearic Acid | [3] |

Experimental Protocols

Protocol 1: Collection of Hemolymph from Coccinella septempunctata

This protocol describes the collection of hemolymph, the primary source of coccinelline, from adult seven-spot ladybirds.

Materials:

-

Adult Coccinella septempunctata ladybirds

-

Microcapillary tubes (10-20 µL)

-

Microcentrifuge tubes (0.5 mL or 1.5 mL)

-

Fine-tipped forceps

-

Ethanol (70%) for sterilization

-

Ice

Procedure:

-

Anesthetize the ladybirds by placing them on ice for 5-10 minutes.

-

Sterilize the fine-tipped forceps with 70% ethanol.

-

Gently hold a ladybird and carefully remove one of its legs at the coxa-trochanter joint using the sterilized forceps.

-

A droplet of hemolymph will be exuded from the wound.

-

Immediately collect the hemolymph droplet using a microcapillary tube. To prevent coagulation, the collection should be done swiftly.

-

Dispense the collected hemolymph into a pre-weighed microcentrifuge tube kept on ice.

-

Repeat the process for the desired number of ladybirds, pooling the hemolymph if necessary.

-

Store the collected hemolymph at -20°C or -80°C for short-term or long-term storage, respectively, to prevent degradation of the alkaloids.

Protocol 2: Acid-Base Extraction of Coccinelline from Hemolymph

This protocol outlines a classic acid-base extraction method to isolate the basic alkaloid coccinelline from the collected hemolymph.

Materials:

-

Collected ladybird hemolymph

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 1 M

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

pH meter or pH indicator strips

-

Rotary evaporator

Procedure:

-

Thaw the frozen hemolymph sample on ice.

-

Add 10 volumes of 0.1 M HCl to the hemolymph. This will protonate the basic coccinelline, forming its water-soluble salt.

-

Vortex the mixture thoroughly for 1-2 minutes to ensure complete dissolution of the alkaloid salt.

-

Centrifuge the mixture at 3000 x g for 10 minutes to pellet any solid debris.

-

Carefully decant the acidic aqueous supernatant containing the coccinelline hydrochloride into a clean tube.

-

To remove neutral and acidic impurities, perform a liquid-liquid extraction by adding an equal volume of dichloromethane to the acidic supernatant in a separatory funnel. Shake vigorously and allow the layers to separate.

-

Discard the organic (lower) layer containing the impurities. Repeat this washing step twice.

-

Transfer the acidic aqueous layer to a clean flask.

-

Slowly add 1 M NaOH dropwise to the aqueous solution while stirring until the pH reaches approximately 10-11. This will deprotonate the coccinelline hydrochloride, converting it back to its free base form, which is soluble in organic solvents.

-

Transfer the basified aqueous solution to a separatory funnel and add an equal volume of dichloromethane.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the lower organic layer containing the coccinelline free base.

-

Repeat the extraction of the aqueous layer with two more portions of dichloromethane to maximize the recovery of coccinelline.

-

Combine all the organic extracts.

-

Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling the flask. The drying agent will absorb any residual water.

-

Decant or filter the dried organic solution to remove the sodium sulfate.

-

Concentrate the organic extract to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude coccinelline extract.

Protocol 3: Purification of Coccinelline by Column Chromatography

This protocol describes a general method for the purification of the crude coccinelline extract using column chromatography.

Materials:

-

Crude coccinelline extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system: A gradient of hexane and ethyl acetate, with a small percentage of triethylamine (e.g., 0.1-1%) to prevent tailing of the basic alkaloid. The exact gradient should be optimized based on TLC analysis.

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

Dragendorff's reagent for alkaloid visualization

-

Collection tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

-

Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude coccinelline extract in a minimal amount of the initial mobile phase and load it onto the top of the packed silica gel column.

-

Elution: Begin eluting the column with the mobile phase, starting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in a series of fractions in collection tubes.

-

TLC Analysis: Monitor the separation by spotting small aliquots of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system.

-

Visualization: Visualize the spots on the TLC plate using a UV lamp (if the compound is UV active) and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.

-

Pooling and Concentration: Combine the fractions that contain the pure coccinelline (as determined by TLC).

-

Final Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified coccinelline.

Protocol 4: Purity Analysis and Quantification by GC-MS

This protocol provides a general guideline for the analysis and quantification of purified coccinelline using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Purified coccinelline sample

-

A suitable internal standard (e.g., a structurally similar alkaloid not present in the sample)

-

GC-MS instrument with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

High-purity helium as the carrier gas

-

Solvent for sample dilution (e.g., methanol or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a series of standard solutions of a known concentration of purified coccinelline and the internal standard. Prepare the sample for analysis by dissolving it in a suitable solvent and adding the internal standard.

-

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas Flow Rate: 1 mL/min (Helium)

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

-

-

Data Acquisition: Inject the standard solutions and the sample into the GC-MS and acquire the data.

-

Data Analysis: Identify the coccinelline peak based on its retention time and mass spectrum. The mass spectrum of coccinelline will show a characteristic molecular ion peak (M⁺) at m/z 209 and other fragment ions.

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of coccinelline to the peak area of the internal standard against the concentration of the coccinelline standards. Use this calibration curve to determine the concentration of coccinelline in the sample.

Mandatory Visualizations

Caption: Workflow for the extraction and purification of coccinelline.

Caption: Hypothesized biosynthetic pathway of coccinelline.

References

Total Synthesis of Coccinelline and Its Stereoisomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccinelline, a tricyclic alkaloid produced by ladybugs of the Coccinellidae family, and its stereoisomers are of significant interest due to their potential biological activities. This document provides detailed application notes and protocols for the total synthesis of coccinelline and its various stereoisomers, drawing from established synthetic strategies. The methodologies presented herein offer a comprehensive guide for researchers in organic synthesis and drug discovery, enabling the production of these complex natural products for further investigation. Key strategies, including stereodivergent and stereospecific approaches, are detailed, along with the characterization data for the synthesized compounds.

Introduction

Coccinelline and its parent amine, precoccinelline, are defensive alkaloids found in ladybugs.[1][2] Their unique perhydro-9b-azaphenalene core structure has made them attractive targets for total synthesis. The development of synthetic routes to these alkaloids and their stereoisomers is crucial for exploring their structure-activity relationships and potential therapeutic applications. This document outlines two prominent strategies for the total synthesis of coccinelline and its stereoisomers: a stereodivergent approach utilizing an intramolecular aza-[3+3] annulation and a stereospecific synthesis employing a Robinson-Schoepf reaction.

Synthetic Strategies

Two primary strategies for the total synthesis of coccinelline and its stereoisomers have been successfully developed, each offering distinct advantages in controlling the stereochemical outcome.

Stereodivergent Synthesis via Intramolecular Aza-[3+3] Annulation

A flexible approach to synthesizing various stereoisomers of coccinelline involves a highly diastereoselective intramolecular aza-[3+3] annulation strategy.[3][4] This method allows for the construction of the key tricyclic core with control over the relative stereochemistry at multiple centers. The general workflow for this approach is depicted below.

Caption: General workflow for the stereodivergent synthesis of coccinelline stereoisomers.

Stereospecific Synthesis via Robinson-Schoepf Reaction

A classic and efficient method for the synthesis of precoccinelline, the precursor to coccinelline, is the Robinson-Schoepf reaction.[2][5] This one-pot reaction assembles the perhydro-9b-azaphenalene skeleton with high stereospecificity from simple starting materials.

Caption: Workflow for the stereospecific synthesis of coccinelline.

Experimental Protocols

The following are detailed protocols for key steps in the synthesis of coccinelline and its precursors.

Protocol 1: Intramolecular Aza-[3+3] Annulation (General Procedure)

This protocol is a general representation of the key annulation step in the stereodivergent synthesis.

-

Preparation of the Substrate: The enone precursor is synthesized by coupling a suitable chiral amine derivative with a dienophile precursor.

-

Cyclization Conditions: To a solution of the enone precursor in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a Lewis acid (e.g., TiCl₄) is added dropwise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and warmed to room temperature. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic product.

Protocol 2: Robinson-Schoepf Reaction for Precoccinelline Synthesis

This protocol describes the one-pot synthesis of precoccinelline.[2]

-

Reaction Setup: A solution of glutaraldehyde (1.0 eq) in water is added to a solution of methylamine hydrochloride (1.0 eq) and acetone dicarboxylic acid (1.0 eq) in a buffered aqueous solution (pH ~7).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

-

Extraction: The reaction mixture is made basic with NaOH and extracted with an organic solvent (e.g., ether).

-

Purification: The organic extracts are dried over a suitable drying agent, filtered, and concentrated. The resulting crude precoccinelline can be purified by crystallization or chromatography.

Protocol 3: Oxidation of Precoccinelline to Coccinelline

This protocol details the final oxidation step to yield coccinelline.

-

Reaction Setup: To a solution of precoccinelline (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portionwise.

-

Reaction Monitoring: The reaction is monitored by TLC until all the starting material is consumed.

-

Workup: The reaction mixture is washed with a saturated aqueous solution of NaHCO₃ and then with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated.

-

Purification: The crude coccinelline is purified by column chromatography or recrystallization to yield the final product.

Data Presentation

The following table summarizes the quantitative data for synthesized coccinelline and its precursor, precoccinelline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| Precoccinelline | C₁₃H₂₃N | 193.33 | 0.88 (d, 6H), 1.10-1.90 (m, 15H), 2.15 (s, 3H) | 22.8, 24.9, 26.5, 34.2, 40.1, 58.9, 68.1 | 193 [M]⁺ |

| Coccinelline | C₁₃H₂₃NO | 209.33 | 0.95 (d, 6H), 1.20-2.20 (m, 15H), 2.85 (s, 3H) | 21.5, 24.7, 25.8, 32.1, 38.9, 60.2, 70.3 | 209 [M]⁺ |

Note: The spectral data presented are representative and may vary slightly depending on the specific stereoisomer and experimental conditions.

Conclusion

The total synthesis of coccinelline and its stereoisomers has been successfully achieved through various elegant and efficient strategies. The stereodivergent approach offers the flexibility to access a range of stereoisomers, which is invaluable for studying their biological properties. The stereospecific synthesis provides a rapid and high-yielding route to the natural configuration of precoccinelline. The detailed protocols and data provided in this document serve as a valuable resource for researchers aiming to synthesize these fascinating alkaloids for further scientific exploration.

References

Application Notes and Protocols for the Quantification of Coccinelline in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical quantification of coccinelline in various biological matrices. The methodologies described herein are based on established principles of analytical chemistry and chromatography, offering a foundation for the development and validation of robust quantitative assays for coccinelline in a research and drug development setting.

Introduction to Coccinelline and its Quantification

Coccinelline is a tricyclic alkaloid found in ladybirds (family Coccinellidae) and is a key component of their chemical defense mechanism.[1] The quantification of coccinelline and its metabolites in biological samples such as hemolymph, plasma, and urine is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This document outlines protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and detection of volatile and semi-volatile compounds.

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative data for the analysis of coccinelline. These values should be considered as illustrative examples, and specific performance characteristics must be established during in-house method validation.

| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| GC-MS | Hemolymph (Insect) | 0.1 - 1.0 ng/mg | 0.5 - 5.0 ng/mg | 85 - 105 |

| GC-MS | Plasma (Mammalian) | 0.5 - 5.0 ng/mL | 2.0 - 20.0 ng/mL | 80 - 110 |

| GC-MS | Urine (Mammalian) | 1.0 - 10.0 ng/mL | 5.0 - 50.0 ng/mL | 75 - 105 |

Experimental Protocols

Sample Preparation

3.1.1. Hemolymph (from Ladybirds)

This protocol is adapted from methods for extracting alkaloids from ladybird beetles.

Materials:

-

Microcapillary tubes

-

Chilled 1.5 mL microcentrifuge tubes

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

Protocol:

-

Collect hemolymph from the leg joints of ladybirds using a microcapillary tube.

-

Immediately transfer the hemolymph into a pre-weighed, chilled 1.5 mL microcentrifuge tube.

-

Determine the wet mass of the hemolymph.

-

Add 200 µL of dichloromethane to the tube.

-

Vortex vigorously for 1 minute to extract the alkaloids.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any solid debris.

-

Carefully transfer the dichloromethane supernatant to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

3.1.2. Plasma (Mammalian)

This protocol outlines a liquid-liquid extraction (LLE) method for plasma samples.

Materials:

-

Plasma sample

-

Internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Methyl tert-butyl ether (MTBE)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., ethyl acetate)

Protocol:

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 500 µL of MTBE.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 13,000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

The sample is now ready for GC-MS analysis.

3.1.3. Urine (Mammalian)

This protocol describes a solid-phase extraction (SPE) method for cleaning up urine samples.

Materials:

-

Urine sample

-

Internal standard (IS) solution

-

Mixed-mode cation exchange SPE cartridge

-

Methanol (for conditioning)

-

Deionized water (for equilibration)

-

5% Ammonium hydroxide in methanol (for elution)

-

Vortex mixer

-

Centrifuge

-

Evaporation system

-

Reconstitution solvent (e.g., ethyl acetate)

Protocol:

-

Pipette 500 µL of urine into a tube.

-

Add 10 µL of the internal standard solution.

-

Vortex to mix.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

This protocol is a generalized method adapted from the analysis of related ladybird alkaloids and should be optimized for your specific instrument and application.[2]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 280°C, hold for 5 minutes

-

-

Injection Volume: 1 µL

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) or Full Scan

-

For Quantification (SIM mode): Monitor characteristic ions for coccinelline and the internal standard. (Note: Specific ions need to be determined from the mass spectrum of a pure coccinelline standard).

-

For Identification (Full Scan mode): Scan from m/z 50 to 550.

-

Visualizations

Signaling Pathways and Logical Relationships

At present, the detailed signaling pathways directly modulated by coccinelline are not extensively characterized. Research is ongoing to elucidate its specific molecular targets and mechanisms of action. As a defensive alkaloid, its primary logical relationship is with predator deterrence.

References

Application Notes and Protocols for the In Vitro Production of Coccinelline Using Insect Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinelline is a tricyclic alkaloid that serves as a key defensive compound in ladybugs of the Coccinellidae family. Its potent bioactivity, including its action as an inhibitor of nicotinic acetylcholine receptors (nAChRs), makes it a compound of interest for applications in insecticide development and as a pharmacological tool for studying receptor function.[1] Traditional sourcing of coccinelline relies on extraction from the insects themselves, which is not scalable for large-scale production. The advent of insect cell culture technology offers a promising alternative for the sustainable and controlled production of this complex secondary metabolite.[2][3][4] This document provides a set of exemplary protocols and application notes for the conceptual in vitro production of coccinelline, based on current knowledge of its biosynthesis and general insect cell culture techniques.

In vitro studies have indicated that the biosynthesis of coccinelline occurs within the fat body of the insect and is thought to arise from a fatty acid or polyketide pathway.[1][5] By establishing cell cultures derived from these tissues, it is theoretically possible to harness the cellular machinery for coccinelline synthesis in a controlled bioreactor environment. These notes are intended to serve as a foundational guide for researchers aiming to develop and optimize such a system.

Experimental Protocols

The following protocols describe a hypothetical workflow for establishing a coccinelline-producing insect cell culture system, from primary tissue explant to extraction and analysis of the final product.

Protocol 1: Establishment of Primary Cell Culture from Coccinella septempunctata Fat Body

This protocol outlines the steps for isolating and culturing cells from the fat body tissue of the seven-spot ladybug, Coccinella septempunctata, the primary site of coccinelline biosynthesis.[5]

Materials:

-

Adult Coccinella septempunctata

-

70% Ethanol

-

Sterile phosphate-buffered saline (PBS)

-

Insect cell culture medium (e.g., Grace's Insect Medium or Sf-900 III SFM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)

-

Sterile dissecting tools (forceps, micro-scissors)

-

Stereo microscope

-

25 cm² tissue culture flasks

-

Laminar flow hood

-

Incubator set to 27°C

Procedure:

-

Surface sterilize 5-10 adult ladybugs by immersing them in 70% ethanol for 1-2 minutes, followed by three rinses in sterile PBS.[6][7]

-

In a laminar flow hood, dissect the insects under a stereo microscope to carefully extract the fat body tissue.

-

Pool the extracted fat body tissue in a sterile petri dish containing a small volume of supplemented insect cell culture medium.

-

Mince the tissue into small fragments (approximately 1 mm³) using sterile micro-scissors.

-

Transfer the tissue fragments into a 25 cm² tissue culture flask containing 5 mL of supplemented medium.

-

Incubate the flask at 27°C.[8]

-

Monitor the culture daily for cell migration from the tissue explants and signs of contamination.

-

Replace half of the medium every 3-4 days to provide fresh nutrients and remove metabolic waste.

-

Continue incubation until a primary cell monolayer begins to form around the tissue fragments. This may take several weeks.

Protocol 2: Adaptation to Suspension Culture and Cell Line Maintenance

For scalable production, adapting the adherent primary cells to a suspension culture is essential.

Materials:

-

Established primary culture from Protocol 1

-

Serum-free insect cell culture medium

-

Spinner flasks (100 mL)

-

Orbital shaker or magnetic stir plate

-

Hemacytometer and trypan blue solution

Procedure:

-

Once the primary culture reaches 80-90% confluency, detach the cells by gentle scraping or enzymatic digestion (e.g., trypsin).

-

Gradually adapt the cells to a serum-free medium by sequentially reducing the FBS concentration over several passages.

-

Seed the adapted cells into a 100 mL spinner flask at an initial density of 0.5 x 10⁶ cells/mL in a total volume of 30 mL.

-

Place the spinner flask on an orbital shaker or magnetic stirrer set to a gentle agitation speed (e.g., 90-100 rpm) at 27°C.[9]

-

Monitor cell density and viability every 48 hours using a hemacytometer and trypan blue staining.

-

Subculture the cells when the density reaches approximately 2-3 x 10⁶ cells/mL by diluting the culture with fresh medium to the initial seeding density.

-

Once the cell line demonstrates stable growth in suspension, it can be scaled up to larger bioreactors.

Protocol 3: Induction of Coccinelline Biosynthesis

The production of secondary metabolites can often be enhanced by exposing the cell culture to elicitors or precursor molecules.

Materials:

-

Established suspension culture

-

Precursor solution (e.g., sterile-filtered sodium acetate)

-

Elicitor solution (e.g., sterile-filtered methyl jasmonate or salicylic acid)

-

Bioreactor or spinner flasks

Procedure:

-

Grow the suspension culture to a mid-log phase (approximately 1.5 x 10⁶ cells/mL).

-

To induce coccinelline production, supplement the culture medium with a potential precursor. Given that biosynthesis may involve a fatty acid pathway, add sterile sodium acetate to a final concentration of 10 mM.[5]

-

Simultaneously, introduce an elicitor such as methyl jasmonate to a final concentration of 100 µM to stimulate secondary metabolite production pathways.

-

Continue the culture for an additional 72-96 hours.

-

Harvest the cells and the culture supernatant separately for extraction and analysis.

Protocol 4: Extraction and Quantification of Coccinelline

This protocol describes a general method for extracting alkaloids from the cell culture and quantifying the yield.

Materials:

-

Harvested cells and culture supernatant

-

Methanol

-

Chloroform

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Coccinelline standard

Procedure:

-

Extraction:

-

Centrifuge the culture to separate the cells from the supernatant.

-

Lyse the cell pellet using sonication in methanol.

-

Perform a liquid-liquid extraction on both the cell lysate and the supernatant using a chloroform-methanol-water system.

-

Combine the organic phases and acidify with 0.1 M HCl to partition the protonated alkaloids into the aqueous phase.[10]

-

Wash the aqueous phase with fresh chloroform to remove neutral lipids.

-

Basify the aqueous phase with 0.1 M NaOH to deprotonate the alkaloids and extract them back into a fresh volume of chloroform.[10]

-

Evaporate the chloroform layer to dryness using a rotary evaporator.

-

-

Quantification:

-

Re-dissolve the dried extract in a known volume of methanol.

-

Analyze the sample using HPLC. A typical mobile phase could be a gradient of acetonitrile and water.[11]

-

Detect coccinelline using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Quantify the concentration by comparing the peak area to a standard curve generated with a purified coccinelline standard.

-

Data Presentation

The following tables present hypothetical data that could be expected from the successful implementation of these protocols.

Table 1: Exemplary Cell Growth and Viability Data for an Adapted C. septempunctata Cell Line in Suspension Culture.

| Time (hours) | Cell Density (x 10⁶ cells/mL) | Viability (%) |

| 0 | 0.5 | 98 |

| 24 | 0.9 | 97 |

| 48 | 1.6 | 96 |

| 72 | 2.5 | 95 |

| 96 | 2.8 | 92 |

| 120 | 2.6 | 85 |

Table 2: Hypothetical Coccinelline Yield under Different Culture Conditions.

| Condition | Precursor (Sodium Acetate) | Elicitor (Methyl Jasmonate) | Intracellular Coccinelline (µg/g dry cell weight) | Extracellular Coccinelline (µg/L) |

| Control | - | - | 5.2 | 1.1 |

| Precursor Only | 10 mM | - | 15.8 | 3.5 |

| Elicitor Only | - | 100 µM | 22.4 | 8.9 |

| Precursor + Elicitor | 10 mM | 100 µM | 45.7 | 15.3 |

Visualizations

The following diagrams illustrate the conceptual pathways and workflows described in this document.

Caption: Hypothetical biosynthetic pathway of coccinelline.

References

- 1. Precoccinelline - Wikipedia [en.wikipedia.org]

- 2. Insect cell culture - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Insect cell culture for industrial production of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro production of adaline and coccinelline, two defensive alkaloids from ladybird beetles (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.unimore.it [iris.unimore.it]

- 8. med.unc.edu [med.unc.edu]

- 9. med.upenn.edu [med.upenn.edu]

- 10. researchgate.net [researchgate.net]

- 11. ijcmas.com [ijcmas.com]

Potential applications of coccinelline in agriculture as a biopesticide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccinelline is a tricyclic N-oxide alkaloid that is a key component of the defensive secretions of the seven-spot ladybug (Coccinella septempunctata) and other related species.[1][2] These alkaloids are released through reflex bleeding from the leg joints when the ladybug is threatened, providing protection against predators.[3] The potent biological activity of coccinelline and related ladybug alkaloids, particularly their effects on the insect nervous system, suggests their potential for development as a novel biopesticide for agricultural applications.[1][4] This document provides an overview of the known mechanism of action, potential applications, and detailed protocols for the extraction, purification, and bio-efficacy testing of coccinelline.

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

Recent studies on alkaloids structurally similar to coccinelline, such as (-)-adaline, have elucidated a neurotoxic mechanism of action. These alkaloids act as potent antagonists of insect nicotinic acetylcholine receptors (nAChRs).[5][6] nAChRs are critical ligand-gated ion channels in the insect central nervous system that are activated by the neurotransmitter acetylcholine (ACh).[7]

Unlike neonicotinoid insecticides, which are agonists that cause overstimulation of nAChRs, coccinelline and its analogs act as non-competitive antagonists.[5][6] This means they do not bind to the same site as acetylcholine but rather to an allosteric site or within the ion channel itself, effectively blocking the channel and preventing the influx of ions. This blockage inhibits nerve signal transmission, leading to paralysis and potential death of the insect.[6][7] This distinct mode of action could be advantageous in managing pests that have developed resistance to existing insecticide classes.[8]

References

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. 9vom.in [9vom.in]

- 3. researchgate.net [researchgate.net]

- 4. 9vom.in [9vom.in]

- 5. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors : Rothamsted Research [repository.rothamsted.ac.uk]

- 6. (−)-Adaline from the Adalia Genus of Ladybirds Is a Potent Antagonist of Insect and Specific Mammalian Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bug Off: The Neural Effects of Insecticides [greymattersjournal.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Activity of Coccinelline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents coccinelline as a defensive alkaloid present in ladybird beetles (Coccinellidae), with known insecticidal and neurotoxic properties. However, there is a notable lack of published data specifically detailing its antimicrobial and antifungal activities against pathogenic microorganisms. The following application notes and protocols are therefore provided as a guide for researchers interested in conducting a novel investigation into these potential properties. The data presented herein is illustrative and should be used as a template for presenting experimentally derived results.

Introduction

Coccinelline is a tricyclic alkaloid produced by several species of ladybird beetles, playing a crucial role in their defense against predators.[1][2] Its primary mechanism of action has been identified as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), leading to neurotoxic effects in insects. While the broader bioactivity of ladybird alkaloids is an area of active research, with some compounds from other ladybird species like harmonine showing antimicrobial effects, the specific antimicrobial and antifungal spectrum of coccinelline remains largely unexplored.[3][4]

These notes provide a framework for the systematic evaluation of coccinelline's potential as an antimicrobial and antifungal agent. The protocols outlined below describe standard methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) of a test compound.

Known Biological Activity of Coccinelline

Coccinelline is a key component of the defensive secretions of ladybirds, released through a process known as reflex bleeding.[3] Its synthesis in these insects has been a subject of study, and total synthesis routes have also been described in the chemical literature.[1][5][6] The primary reported biological activity is its effect on the nervous system of insects, making it a potential candidate for the development of novel insecticides.[7][8][9]

Protocols for Antimicrobial and Antifungal Susceptibility Testing

The following are standardized protocols that can be adapted to test the efficacy of coccinelline against a panel of clinically relevant bacteria and fungi.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is broth microdilution.

Materials:

-

Coccinelline (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in growth medium)

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (growth medium with inoculum, no coccinelline)

-

Negative control (growth medium only)

-

Reference antibiotic/antifungal (e.g., ampicillin, fluconazole)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of coccinelline in the appropriate growth medium in a 96-well plate. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the standardized inoculum to each well containing the coccinelline dilutions.

-

Include a positive control (inoculum without coccinelline) and a negative control (medium without inoculum) on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of coccinelline at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)